2-(3-Chlorophenyl)-2-methoxyacetonitrile
Overview
Description
Scientific Research Applications
Spectroscopy and Polymer Chemistry : This compound and its derivatives are studied in the context of spectroscopic analysis of polymers. For instance, the study of bipolarons formed from oligomerized 3-methoxythiophene in solution provides insights into the solution phase redox process as a model for reactions of insoluble polythiophenes (Chang & Miller, 1987).
Organic Synthesis and Catalysis : Research in this area explores the reactivity and utility of related compounds in organic synthesis. For example, the demethylation of 2'-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile surveys its scope and limitations, which is significant for organic synthesis (Kawamura, Takatsuki, Torii & Horie, 1994).
Molecular Structure Analysis : The study of the molecular structure of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, reveals important details about their molecular arrangement and potential applications in fields like antimicrobial research (Okasha et al., 2022).
Environmental Chemistry and Pollutant Degradation : Research has been conducted on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems in solutions including acetonitrile, which is relevant for understanding environmental fate and degradation of pollutants (Sirés et al., 2007).
Pharmaceutical Applications : Certain derivatives are key intermediates in the synthesis of drugs. For example, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile is a key intermediate to (S)-clopidogrel, an antiplatelet and antithrombotic drug (Ma et al., 2020).
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methoxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLENLXLQGXISLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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